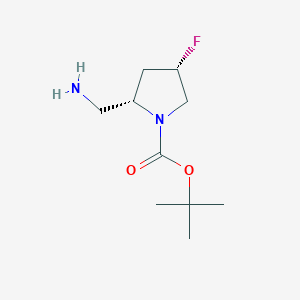

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₉FN₂O₂ (MW = 218.27 g/mol) . Its structure features a tert-butyloxycarbonyl (Boc) protecting group, an aminomethyl substituent at the C2 position, and a fluorine atom at the C4 position in the (2S,4S) stereochemical configuration. This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors (e.g., DPP-IV inhibitors) and protein degraders . It is commercially available with ≥97% purity and stored at room temperature .

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYKTRZKFJROI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033245-12-3 | |

| Record name | 1033245-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.

Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes using continuous flow reactors for efficient mixing and temperature control, as well as employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the aminomethyl substituent is susceptible to oxidation. Under controlled conditions, this group can undergo conversion to nitriles or nitro compounds, depending on the oxidizing agent used. For example:

-

Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

-

Outcome : Generation of nitrile derivatives or oxidized intermediates for further functionalization.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removable under acidic conditions, revealing the secondary amine for subsequent reactions:

-

Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane .

-

Conditions : Room temperature or mild heating (20–40°C).

-

Application : Critical for synthesizing free amine intermediates used in peptide coupling or metal-catalyzed reactions.

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Reagents : Strong bases (e.g., LDA, NaH) paired with nucleophiles (e.g., amines, alkoxides).

-

Mechanism : Fluorine acts as a leaving group due to its electronegativity, enabling substitution with heteroatom-based nucleophiles.

Coupling Reactions via the Aminomethyl Group

The aminomethyl group facilitates cross-coupling reactions, particularly in medicinal chemistry applications:

-

Reactions :

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides.

-

Reductive amination : Converts aldehydes/ketones to secondary amines.

-

-

Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or nickel complexes.

Mechanistic Insights

-

Fluorine’s Role : Enhances electrophilicity at the 4-position, promoting substitution reactions.

-

Steric Effects : The tert-butyl group stabilizes intermediates during deprotection, reducing side reactions.

Scientific Research Applications

Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral auxiliaries.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the aminomethyl group facilitates interactions with active sites. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are critically influenced by its stereochemistry, substituents, and fluorination pattern. Below is a detailed comparison with analogous pyrrolidine derivatives:

Stereoisomers and Diastereomers

- (2S,4R)-Diastereomer (CAS 1138324-46-5):

- Shares the same molecular formula but differs in the configuration at C4 (R instead of S).

- Exhibits distinct physicochemical properties, such as solubility and melting points, due to altered spatial arrangement.

- Used in parallel drug discovery campaigns to assess stereochemical effects on target binding .

Fluorinated Analogs

- 4,4-Difluoro Derivative (CAS 1363384-67-1): Contains two fluorine atoms at C4, increasing molecular weight to 236.26 g/mol. Enhanced metabolic stability and lipophilicity compared to mono-fluorinated analogs, making it favorable for CNS-targeting drugs .

- Non-Fluorinated Analog (e.g., tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate): Replaces fluorine with a hydroxyl group (OH), introducing hydrogen-bonding capability. Higher aqueous solubility but reduced membrane permeability compared to fluorinated versions .

Functional Group Variations

- Cyano-Substituted Analog (tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate): Replaces aminomethyl with a cyano (CN) group, increasing electrophilicity and reactivity. Used as an intermediate in nucleophilic substitution reactions for DPP-IV inhibitor synthesis .

Piperidine-Based Analogs

- tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1): Features a six-membered piperidine ring instead of pyrrolidine.

Role in DPP-IV Inhibition

- The (2S,4S) configuration with C4-fluorination is critical for high-affinity binding to DPP-IV, as shown in studies where the 4R-diastereomer exhibited 10-fold lower potency .

- Fluorine’s electron-withdrawing effect stabilizes the transition state during enzyme-substrate interactions .

Pharmacokinetic Advantages

- Fluorinated pyrrolidines demonstrate improved metabolic stability over hydroxylated analogs, with >50% oral bioavailability in preclinical models .

- The aminomethyl group facilitates functionalization (e.g., coupling to warhead motifs in PROTACs) without compromising stability .

Comparative Data Table

Biological Activity

The compound tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate , with the CAS number 1033245-12-3, is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a fluorine atom on the pyrrolidine ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion.

Research Findings

- DPP-IV Inhibition :

- Nephroprotective Effects :

- Cardiovascular Benefits :

Case Studies

Several case studies have highlighted the effects of DPP-IV inhibitors on metabolic and cardiovascular health:

- A study involving patients with T2DM demonstrated significant reductions in HbA1c levels and urinary albumin excretion after treatment with DPP-IV inhibitors over 24 weeks .

- Another investigation reported improvements in renal function parameters in diabetic patients treated with DPP-IV inhibitors, suggesting a direct renoprotective mechanism .

Comparison of Biological Effects

| Parameter | DPP-IV Inhibitors | This compound |

|---|---|---|

| Insulin Secretion | Increased | Expected to increase due to DPP-IV inhibition |

| Glycemic Control | Improved | Anticipated improvement |

| Renal Function | Enhanced | Potential nephroprotective effects |

| Cardiovascular Events | Reduced risk | Possible reduction based on class effects |

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and how are yields optimized?

The compound is synthesized via multi-step protocols involving key intermediates like tert-butyl (2S,4S)-2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate. For example, cyanuric chloride is used to convert the amide intermediate into the nitrile derivative under mild conditions (DMF, room temperature), achieving quantitative yields . Optimization involves precise stoichiometric control (e.g., 1.5–2.0 eq. of coupling agents like EDCI·HCl) and solvent selection (e.g., THF for cyclization) to minimize side reactions .

| Reaction Step | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide to nitrile conversion | Cyanuric chloride, DMF, RT | 99% | |

| Hydrogenation of intermediates | Pd/C, H₂, methanol | 59–99% | |

| Boc protection | Di-tert-butyl dicarbonate, base | 42–69% |

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR : H and C NMR confirm backbone stereochemistry (e.g., δ 4.3–4.6 ppm for fluorinated pyrrolidine protons) and Boc-group integrity. P NMR is critical for phosphonate derivatives when applicable .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] = 273.15 for CHFNO) .

- Chiral HPLC : Resolves enantiomeric excess (>98% ee) using columns like Chiralpak AD-H with hexane/IPA mobile phases .

Q. How is the compound purified after synthesis?

Purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For example, tert-butyl derivatives are isolated as white solids after extraction with ethyl acetate and drying over MgSO .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) impact biological activity in drug discovery?

The (2S,4S) configuration is critical for binding to targets like DPP-IV or serine proteases , as shown in studies where diastereomers (e.g., 2R,4S) exhibited 10–100× lower inhibitory potency. Stereochemical integrity is maintained via chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation .

Q. What strategies resolve discrepancies in 1^11H NMR data for rotameric mixtures?

Rotamers arise from restricted rotation around the pyrrolidine-amide bond. Strategies include:

- Variable-temperature NMR : Cooling to −40°C simplifies splitting patterns.

- DFT calculations : Predict chemical shifts for each conformer and match experimental data .

- Derivatization : Converting amines to non-rotameric groups (e.g., trifluoroacetamides) .

Q. How is the compound applied in medicinal chemistry for metabolic disease targets?

It serves as a proline mimetic in protease inhibitors. For example:

- DPP-IV inhibitors : The fluoropyrrolidine scaffold enhances metabolic stability by resisting oxidative degradation. Activity assays (IC = 2–10 nM) use recombinant human DPP-IV and fluorogenic substrates like Gly-Pro-AMC .

- Serine protease inhibitors : The aminomethyl group is functionalized with electrophilic warheads (e.g., nitriles) to form covalent adducts with catalytic serine residues .

Q. What computational methods predict the compound’s physicochemical properties?

- QSAR models : Correlate logP (1.8–2.2) and polar surface area (80–90 Å) with permeability.

- Molecular docking : Simulates binding to DPP-IV (PDB: 4A5S) using AutoDock Vina, showing hydrogen bonds with Tyr547 and hydrophobic interactions with Phe357 .

Data Contradictions and Troubleshooting

Q. Why do synthetic yields vary significantly across literature reports?

Yield discrepancies (42–99%) arise from:

- Moisture sensitivity : Boc-protected intermediates require anhydrous conditions (e.g., molecular sieves in DMF) .

- Catalyst poisoning : Residual amines from previous steps inhibit Pd/C hydrogenation; pre-washing with dilute HCl mitigates this .

Q. How to address low enantiomeric purity in final products?

- Chiral resolution : Use of (R)- or (S)-mandelic acid derivatives forms diastereomeric salts separable by crystallization .

- Kinetic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

Methodological Recommendations

- Scale-up synthesis : Replace column chromatography with countercurrent distribution for >10 g batches .

- Stability testing : Monitor Boc-group deprotection under acidic conditions (e.g., TFA/DCM) via H NMR to optimize reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.